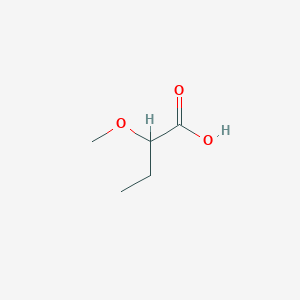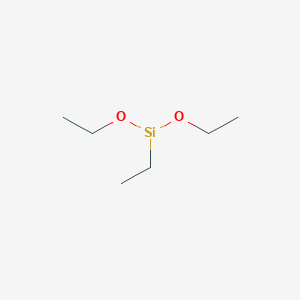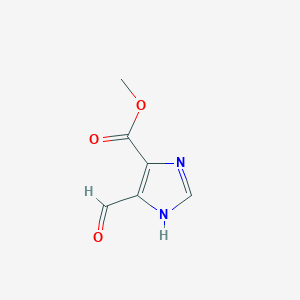
Methyl 5-formyl-1H-imidazole-4-carboxylate
Descripción general
Descripción
“Methyl 5-formyl-1H-imidazole-4-carboxylate” is a chemical compound with the molecular formula C6H6N2O3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “Methyl 5-formyl-1H-imidazole-4-carboxylate” includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . The compound also contains a formyl group (-CHO) and a carboxylate ester group (-COOCH3) attached to the imidazole ring .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 5-formyl-1H-imidazole-4-carboxylate” are not detailed in the available literature, imidazole derivatives are known to participate in a wide range of reactions due to their amphoteric nature .Physical And Chemical Properties Analysis
“Methyl 5-formyl-1H-imidazole-4-carboxylate” is a powder at room temperature . It has a molecular weight of 154.12 g/mol.Aplicaciones Científicas De Investigación
- Imidazole derivatives have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
- The methods of application or experimental procedures involve various approaches for the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique .
- The outcomes obtained from these applications are the production of a wide range of drugs and agrochemicals with various biological and pharmacological activities .
- Imidazole derivatives are popular due to the demand for environmentally friendly methods in chemical organic synthesis . Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .
- The methods of application or experimental procedures involve the use of various catalysts and diverse conditions, optimizing synthetic efficiency .
- The outcomes obtained from these applications are the production of a wide range of organic compounds using environmentally friendly methods .
- Imidazole-4-carboxaldehyde, a 4-formyl derivative of imidazole, is used in the preparation of C17,20-lyase inhibitor for the treatment of androgen-dependent prostate cancer .
- The methods of application or experimental procedures involve the synthesis of the C17,20-lyase inhibitor using imidazole-4-carboxaldehyde .
- The outcomes obtained from this application is the production of a potential treatment for androgen-dependent prostate cancer .
- Imidazole-4-carboxaldehyde is also used in the synthesis of other biologically active compounds such as antimalarial drugs .
- The methods of application or experimental procedures involve the synthesis of antimalarial drugs using imidazole-4-carboxaldehyde .
- The outcomes obtained from this application is the production of potential antimalarial drugs .
Pharmaceuticals and Agrochemicals
Organic Synthesis
Treatment of Androgen-Dependent Prostate Cancer
Synthesis of Antimalarial Drugs
- N-heterocyclic carboxylate ligands, such as imidazole derivatives, are used in the construction of metal–organic frameworks (MOFs) .
- The methods of application or experimental procedures involve the coordination of N-heterocyclic carboxylate ligands with metal ions to form MOFs .
- The outcomes obtained from these applications are the production of structurally stable MOFs for proton conduction research .
- Certain imidazole derivatives have shown anti-tubercular activity against Mycobacterium tuberculosis .
- The methods of application or experimental procedures involve the synthesis of specific imidazole derivatives and their testing against Mycobacterium tuberculosis .
- The outcomes obtained from this application is the potential development of new anti-tubercular drugs .
Metal–Organic Frameworks (MOFs)
Anti-Tubercular Activity
- Imidazoles are utilized in a diverse range of applications, including emerging research into dyes for solar cells and other optical applications .
- The methods of application or experimental procedures involve the synthesis of specific imidazole derivatives and their incorporation into dye-sensitized solar cells or other optical devices .
- The outcomes obtained from this application could include the development of more efficient solar cells or optical devices .
- Imidazole derivatives are also used in the development of functional materials .
- The methods of application or experimental procedures involve the synthesis of specific imidazole derivatives and their incorporation into various materials .
- The outcomes obtained from this application could include the development of new materials with unique properties .
- Imidazole derivatives are used in catalysis .
- The methods of application or experimental procedures involve the use of specific imidazole derivatives as catalysts in various chemical reactions .
- The outcomes obtained from this application could include the development of more efficient or selective chemical reactions .
- Imidazole-4-carboxaldehyde, a derivative of imidazole, is used in the fabrication of colorimetric chemosensor .
- The methods of application or experimental procedures involve the synthesis of the chemosensor using imidazole-4-carboxaldehyde .
- The outcomes obtained from this application is the production of a colorimetric chemosensor .
Dyes for Solar Cells and Other Optical Applications
Functional Materials
Catalysis
Fabrication of Colorimetric Chemosensor
Safety And Hazards
Direcciones Futuras
Imidazole derivatives, including “Methyl 5-formyl-1H-imidazole-4-carboxylate”, have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research may focus on exploring these properties further and developing novel synthesis methods for this compound.
Propiedades
IUPAC Name |
methyl 5-formyl-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6(10)5-4(2-9)7-3-8-5/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXHPIQSFAYGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509997 | |
| Record name | Methyl 5-formyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-formyl-1H-imidazole-4-carboxylate | |
CAS RN |
85110-06-1 | |
| Record name | Methyl 5-formyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



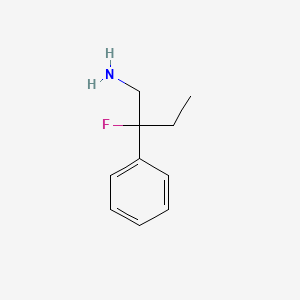
![4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1367167.png)
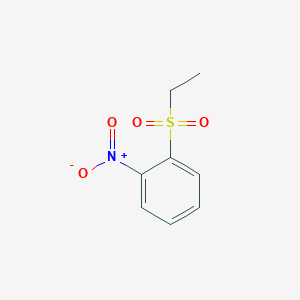
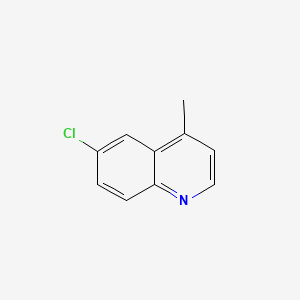
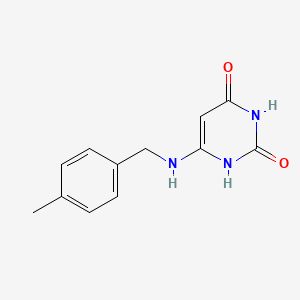
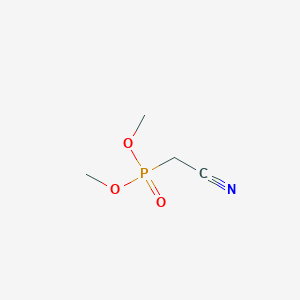
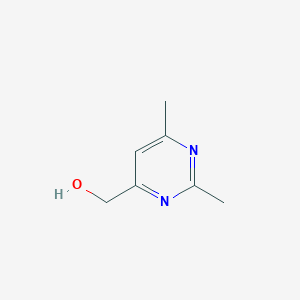
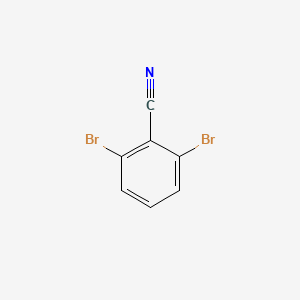
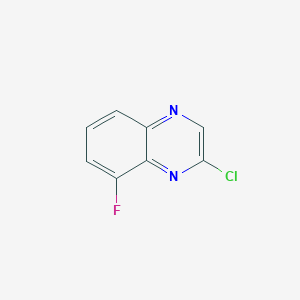
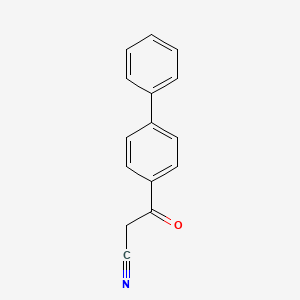
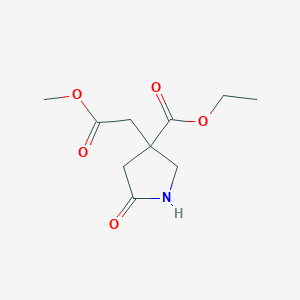
![5-Oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylic acid](/img/structure/B1367195.png)
